6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Description
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a tricyclic heterocyclic compound featuring a fused ring system with nitrogen atoms at positions 1, 7, and 7. Key functional groups include an imino group (C=N), a methoxyethyl side chain at position 7, a methyl group at position 11, a ketone (oxo) at position 2, and a carbonitrile (CN) at position 8.
Properties
CAS No. |
497078-69-0 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O2/c1-10-4-3-5-21-14(10)19-15-12(16(21)22)8-11(9-17)13(18)20(15)6-7-23-2/h3-5,8,18H,6-7H2,1-2H3 |
InChI Key |
SGEIVANOXRGJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the triazatricyclo core, followed by the introduction of the imino, methoxyethyl, and methyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully optimized to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
6-Imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with three analogs from the literature.
Thiazolo-Pyrimidine Derivatives (11a and 11b)
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Structure : Contains a thiazolo[3,2-a]pyrimidine core with a trimethylbenzylidene substituent and a methylfuran group.
- Key Data :
- Molecular Formula: C₂₀H₁₀N₄O₃S
- Molecular Weight: 386 g/mol
- IR: CN stretch at 2,219 cm⁻¹, NH at 3,436 cm⁻¹
- Melting Point: 243–246°C
- Comparison : The thiazolo ring introduces sulfur, enhancing π-stacking interactions but reducing solubility compared to the target compound’s tricyclic nitrogen system. The absence of a methoxyethyl group may limit its pharmacokinetic flexibility.
Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Structure: Similar to 11a but with a 4-cyanobenzylidene substituent.
- Key Data :
- Molecular Formula: C₂₂H₁₇N₃O₃S
- Molecular Weight: 403 g/mol
- IR: CN stretch at 2,209 cm⁻¹
Pyrimido-Quinazoline Derivative (12)
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Structure : Pyrimido[2,1-b]quinazoline core with a methylfuran substituent.
- Key Data :
- Molecular Formula: C₁₇H₁₀N₄O₃
- Molecular Weight: 318 g/mol
- IR: CN stretch at 2,220 cm⁻¹
- Comparison: The quinazoline moiety may confer DNA intercalation properties, differing from the target compound’s tricyclic system.
Tricyclic Ester Analog
Compound: Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Structure : Shares the tricyclic core with the target compound but replaces the carbonitrile with an ethyl ester and introduces a 3-chlorobenzoyl group.
- Key Data :
- Molecular Formula: C₂₂H₁₉ClN₄O₄ (inferred from CAS data)
- Functional Groups: Ester (COOEt), 3-chlorobenzoyl (electron-withdrawing Cl)
- The chloro substituent may improve halogen bonding in biological systems.
Comparative Data Table
Research Implications
- Structural Flexibility : The methoxyethyl group in the target compound may improve solubility relative to the ester analog , while the CN group enhances electrophilicity compared to thiazolo-pyrimidines .
- Biological Activity : The tricyclic nitrogen system likely enables diverse binding modes, similar to pyrimido-quinazoline derivatives , but with enhanced stability due to the absence of hydrolyzable ester groups .
- Synthetic Challenges : The complexity of the tricyclic core necessitates advanced crystallization techniques (e.g., SHELX software ) for structural validation.
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique tricyclic structure and functional groups suggest a variety of biological activities, making it a candidate for further research in pharmacology.
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- CAS Number : 797797-69-4
- IUPAC Name : 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Many triazine derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit nucleic acid synthesis.
- Antitumor Properties : Compounds containing triazine rings have been investigated for their potential to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation by modulating immune responses.
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that its biological effects may be mediated through:
- Inhibition of specific enzymes involved in DNA replication.
- Interaction with cellular receptors that regulate growth and apoptosis.
- Modulation of inflammatory pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related compounds, it was found that triazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.
Antitumor Studies
A case study involving similar triazine compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspases.
Anti-inflammatory Studies
Research has shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Data Table: Biological Activity Summary
Q & A
Q. Methodological Answer :
- HPLC : C18 column (ACN/water gradient, 220 nm detection); retention time ~8.2 minutes.
- Elemental Analysis : Acceptable C/H/N deviations ≤0.3%.
- Chiral Purity : Chiralcel OD-H column for enantiomeric excess (ee >98%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
